molecular formula C₂₀H₂₀BrP B140384 Ethyltriphenylphosphonium bromide CAS No. 1530-32-1

Ethyltriphenylphosphonium bromide

Cat. No. B140384
CAS RN: 1530-32-1
M. Wt: 371.2 g/mol
InChI Key: JHYNXXDQQHTCHJ-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium bromide (ETPB) is a compound that has been studied for its potential applications in various fields of chemistry. It is a phosphonium salt, which is a type of ionic compound that contains a phosphorus cation with four organic substituents. In the case of ETPB, one of these substituents is an ethyl group, while the other three are phenyl groups .

Synthesis Analysis

The synthesis of aryltriphenylphosphonium bromides, which are closely related to ETPB, can be achieved through a metal-free process. This involves the reaction of triphenylphosphine with aryl bromides in refluxing phenol. This method is tolerant of various functional groups, allowing for the synthesis of multifunctional aryltriphenylphosphonium bromides . Although this paper does not specifically mention ETPB, the synthesis method could potentially be applied to ETPB by using ethyl bromide as the starting aryl bromide.

Molecular Structure Analysis

The molecular structure of ETPB dihydrate has been confirmed through single-crystal X-ray diffraction. This technique allows for the precise determination of the arrangement of atoms within a crystal and can provide insights into the molecular geometry and bonding of the compound .

Chemical Reactions Analysis

ETPB and its derivatives have been used in various chemical reactions. For example, acetonyltriphenylphosphonium bromide, a derivative of ETPB, has been shown to be an effective catalyst for the protection and deprotection of alcohols as alkyl vinyl ethers . Additionally, reactions of organolithium reagents with tert-butyltriphenylphosphonium bromide, another derivative, have been studied, revealing insights into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ETPB have been explored through various analytical techniques. FT-IR and FT-Raman spectral analyses have been used to identify functional groups and vibrational frequencies. Optical properties have been studied using UV–Visible and photoluminescence spectroscopic techniques, which are important for assessing the compound's potential in device fabrication. Thermal characteristics have been examined using TGA/DTA and DSC response curves, and the mechanical behavior has been studied using Vicker’s microhardness tester. Additionally, the second harmonic generation of ETPB has been tested, indicating its potential application in nonlinear optics .

Scientific Research Applications

  • Synthesis of Aminoethyltriphenylphosphonium Bromides :

    • ETPB is used in the synthesis of 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides, offering advantages in the preparation of aminoethyltriphenylphosphonium bromides with nucleophiles like hydroxy groups (Rao & Reddy, 2008).
  • Material Science and Optical Applications :

    • ETPB is used in the growth and characterization of single crystals for device fabrication. Its optical properties are studied for potential applications in photoluminescence, thermal, and mechanical behavior (Parthasarathy & Gopalakrishnan, 2013).
  • Antimicrobial Activity :

    • Carboxylate phosphabetaine derivatives, including ETPB, exhibit antibacterial activity against gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).
  • Antitumor Properties :

    • ETPB derivatives demonstrate significant activity in antitumor evaluations, particularly against P-388 lymphocytic leukemia (Dubois, Lin & Beisler, 1978).
  • Environmental Applications :

    • ETPB is employed in decolorizing anionic dyes dissolved in aqueous solutions, showcasing its potential in environmental cleanup and wastewater treatment (Weidlich & Martínková, 2012).
  • Antibacterial Fibers :

    • ETPB is used to synthesize antibacterial fibers, specifically ethyltriphenylphosphonium bromide-polyacrylonitrile fiber (ETPB-PANF), showing effectiveness against E. coli and S. aureus (Chang et al., 2014).
  • Metal-Organic Frameworks :

    • ETPB cations fill voids in a three-dimensional anionic cadmium dicyanamide network, highlighting its role in creating advanced materials (Li, 2015).
  • Photoredox-Catalysis :

    • ETPB derivatives are used as precursors for radical generation in bromodifluoromethylation of alkenes under photoredox conditions (Lin et al., 2016).
  • Material Stabilization :

    • ETPB derivatives stabilize bioassays, preserving glucose content unchanged for extended periods, useful in studying metabolic processes in challenging environments (Iarmol'chuk, 1998).
  • Oxidation Reagents :

    • ETPB derivatives are effective reagents for the oxidation of organic substrates under mild conditions (Ghammamy et al., 2008).

Safety And Hazards

Ethyltriphenylphosphonium bromide is considered hazardous. It is toxic if swallowed and causes serious eye irritation . It may form combustible dust concentrations in air . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Future Directions

Ethyltriphenylphosphonium bromide is used as a phase transfer catalyst and in the synthesis of certain organic compounds . It is also used as a pharmaceutical intermediate . Its new applications are constantly being discovered, and demand is increasing year by year .

properties

IUPAC Name

ethyl(triphenyl)phosphanium;bromide
Source PubChem
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InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXDQQHTCHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H20BrP
Source PubChem
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DSSTOX Substance ID

DTXSID90883687
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Molecular Weight

371.2 g/mol
Source PubChem
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Product Name

Ethyltriphenylphosphonium bromide

CAS RN

1530-32-1
Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylfosfonium bromide
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Record name PHOSPHONIUM, ETHYLTRIPHENYL-, BROMIDE (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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